molecular formula C25H32ClNO2 B4066504 N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride

N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride

Cat. No. B4066504
M. Wt: 414.0 g/mol
InChI Key: RRXRDACCRKMTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride” is a complex organic molecule. It contains a benzyl group, which is a common substituent in organic chemistry, and an adamantanamine group, which is a type of diamondoid and a building block for many pharmaceuticals . The presence of the hydrochloride indicates that this compound is likely a salt, which could affect its solubility and other physical properties.

Scientific Research Applications

Electrochemical Analysis and Drug Detection

A study focused on the electrochemical degradation of aromatic amines on boron-doped diamond electrodes, including compounds with methoxybenzyl groups, highlighting the efficiency of these electrodes in degrading complex organic molecules in water treatment processes (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Synthesis and Antiproliferative Activity

Research on adamantaneacetic and adamantanecarboxylic acid esters, which share structural motifs with the queried compound, demonstrated these compounds' potential as antitumor and anti-tubulin agents, indicating the relevance of such structures in developing new anticancer drugs (Zefirov, Nurieva, Pikulina, Ogon´kov, Wobith, Kuznetsov, & Zefirova, 2017).

Organic Synthesis and Reactivity

A study described a new three-component cascade reaction involving compounds structurally related to the queried chemical, showcasing the method's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Zanobini, Brandi, & Meijere, 2006).

Nanotechnology and Material Science

Research on the synthesis and characterization of N-substituted quinolinyl and phenylmethyl adamantyl derivatives, including analysis of their crystal structures, offers insights into designing materials with specific optical or biological properties (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, & Sun, Tie-min, 2012).

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO2.ClH/c1-27-24-12-19(7-8-23(24)28-17-18-5-3-2-4-6-18)16-26-25-13-20-9-21(14-25)11-22(10-20)15-25;/h2-8,12,20-22,26H,9-11,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXRDACCRKMTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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